(Z)-Hexadec-9-en-1-ol
Overview
Description
(Z)-Hexadec-9-en-1-ol is a compound that is structurally related to various fatty acids and alcohols with a cis double bond at the ninth carbon from the hydroxyl end. It is analogous to compounds that have been studied for their biological activities, such as antimicrobial properties and as components of insect pheromones. The compound itself is not explicitly synthesized or evaluated in the provided papers, but its analogs and structurally similar compounds have been synthesized and assessed for various biological activities and practical applications.
Synthesis Analysis
The synthesis of compounds related to (Z)-Hexadec-9-en-1-ol involves multiple steps, starting from commercially available precursors. For instance, the synthesis of (5Z,9Z)-5,9-hexadecadienoic acid was achieved in six steps from 1,5-hexadiyne . Another related compound, (Z)-3-hexen-1-yl acetate, was synthesized on a kilogram scale through direct esterification of (Z)-3-hexen-1-ol with acetic acid using an immobilized lipase from Candida antarctica . Additionally, (z)-Hex-3-enedioic acid, a key intermediate for a Gly-Gly cis olefin isostere, was synthesized through sequential oxidations starting from 1,4-cyclohexadiene . Fluorine-containing analogs of insect pheromones, such as tetrafluorotetradec-11E/Z-en-1-ol, were synthesized by olefination of fluorinated aldehydes and hydroboration of the obtained fluorinated dienes . A practical synthesis of hexadec-9Z-enal, a component of the sex pheromone of the cotton bollworm, was proposed starting from cyclooctene and involved several steps including ozonolysis and reduction . An improved yield synthesis of Z-(9)-hexadecenal from aleuritic acid was also reported, utilizing microwave-assisted techniques for esterification .
Molecular Structure Analysis
The molecular structure of (Z)-Hexadec-9-en-1-ol would consist of a long hydrocarbon chain with a cis double bond at the ninth carbon. This geometry is crucial for biological activity, as demonstrated by the fact that the cis double bond in (5Z,9Z)-5,9-hexadecadienoic acid is required for the inhibition of human topoisomerase I . The presence of the hydroxyl group at one end of the molecule makes it an alcohol, which could be involved in further chemical reactions such as esterification .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to (Z)-Hexadec-9-en-1-ol include esterification, ozonolysis, reduction, and various oxidation reactions. Esterification reactions have been used to synthesize esters like (Z)-3-hexen-1-yl acetate . Ozonolysis and subsequent reduction were part of the synthesis route for hexadec-9Z-enal . Oxidation reactions were employed in the synthesis of (z)-Hex-3-enedioic acid .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (Z)-Hexadec-9-en-1-ol are not directly reported in the provided papers, the properties of similar compounds can provide some insights. For example, the antimicrobial activity of (5Z,9Z)-5,9-hexadecadienoic acid against Gram-positive bacteria suggests potential biological applications for related compounds . The efficient synthesis of (Z)-3-hexen-1-yl acetate and its high conversion yields indicate good stability and reactivity under the reaction conditions used . The physical properties such as melting points, refractive indices, and spectral characteristics of intermediates in the synthesis of hexadec-9Z-enal provide information on the purity and identity of these compounds .
Scientific Research Applications
1. Role in Insect Pheromones
- Identification in Insect Species : This compound has been identified in the pheromone glands of various insects, such as the sugar cane borer Diatraea saccharalis (Santangelo et al., 2002), the armyworm Pseudaletia unipuncta (McDonough et al., 1980), and Heliothis species (Grant et al., 1989).
- Synthesis and Characterization : It has been synthesized for the study of its role in insect communication and for potential applications in pest control (Mori, 2005).
2. Biotechnological Production for Pest Control
- Production via Yeast Fermentation : A biotechnological method for the production of (Z)-Hexadec-9-en-1-ol using engineered yeast cell factories has been demonstrated. This approach is seen as a sustainable and efficient method for producing pheromones for agricultural pest control (Holkenbrink et al., 2020).
3. Plant-Plant Signaling
- Role in Plant Defense Mechanisms : Research indicates that this compound may play a role in plant-plant signaling and could be involved in defense mechanisms against herbivores. It has been found that certain plants emit this compound when exposed to mechanical damage or herbivore attack, which in turn can attract natural enemies of the herbivores (Ruther & Kleier, 2005).
4. Comparative Studies in Olfactory Perception
- Intra- and Interspecific Responses : Studies have been conducted to understand how different insect species perceive this compound and its role in their behavioral responses. Such studies provide insights into the evolution of olfactory systems and the specificity of pheromone communication in insects (Xu et al., 2016).
properties
IUPAC Name |
(Z)-hexadec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYNOAMNIKVKF-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880932 | |
Record name | (Z)-Hexadec-9-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Hexadec-9-en-1-ol | |
CAS RN |
10378-01-5 | |
Record name | Palmitoleyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10378-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Hexadecen-1-ol, (9Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hexadecen-1-ol, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-Hexadec-9-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hexadec-9-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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